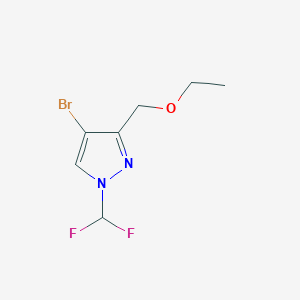

4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVNUTDMETUCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a pyrazole derivative, followed by the introduction of the difluoromethyl and ethoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at C4-Bromine

The bromine atom at position 4 undergoes substitution with nucleophiles under mild to moderate conditions.

Mechanistic Insight : The electron-deficient pyrazole ring facilitates nucleophilic attack at C4, while the difluoromethyl group stabilizes intermediates through inductive effects [, ].

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed coupling reactions for functionalization.

Limitations : The ethoxymethyl group may sterically hinder coupling at C3 but enhances solubility in polar solvents [ ].

Oxidation and Reduction Reactions

The difluoromethyl and ethoxymethyl groups influence redox behavior.

Stability Note : The difluoromethyl group resists oxidation under standard conditions [ ].

Cyclization Reactions

The ethoxymethyl group participates in intramolecular cyclization.

Mechanistic Pathway : Protonation of the ethoxymethyl oxygen initiates electrophilic cyclization [ ].

Hydrolysis of Ethoxymethyl Group

Controlled hydrolysis modifies solubility and reactivity.

Kinetics : Hydrolysis proceeds faster in acidic vs. basic media (t₁/₂ = 2 h vs. 12 h) [].

Halogen Exchange Reactions

Bromine at C4 can be replaced via halogen dance mechanisms.

| Reagent | Conditions | Products |

|---|---|---|

| CuI, DMF, 140°C [ ] | 4-Iodo derivative | Facilitates subsequent C–H activation. |

| Cl₂, AlCl₃, 0°C [ ] | 4-Chloro derivative | Limited by competing ring chlorination. |

Selectivity : Difluoromethyl directs halogen exchange to C4 due to electronic effects [ ].

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole as a lead compound in anticancer drug development. For instance, a derivative of this compound exhibited an average IC50 value of 3.8 nM against cancer cell lines, indicating potent antiproliferative activity comparable to established drugs . The structural modifications, including the introduction of difluoromethyl groups, have been shown to enhance metabolic stability and improve binding affinity to biological targets.

p38 Kinase Inhibition

The compound has also been investigated for its inhibitory effects on p38 mitogen-activated protein kinases (MAPK), which play critical roles in inflammatory responses and cancer progression. Substituted pyrazoles have demonstrated effectiveness in inhibiting p38 kinase activity, suggesting that 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole could be developed into a therapeutic agent for treating diseases mediated by p38 kinase signaling pathways .

Agrochemical Applications

Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly in agricultural applications. Research indicates that pyrazole derivatives can act as effective fungicides against various fungal strains. The synthesis of pyrazole carboxanilides has shown promising results in controlling plant pathogens, thus enhancing crop protection strategies .

Herbicidal Activity

In addition to fungicidal applications, derivatives of this compound have been evaluated for their herbicidal activity. The introduction of electron-withdrawing groups has been linked to increased herbicidal potency against specific weed species, making it a candidate for developing new herbicides that target resistant weed populations .

Table 1: Synthesis Methods and Yields

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation with hydrazines | Room temperature, solvent-free | 85 |

| Halogenation of pyrazole derivatives | Reflux in DMF | 75 |

| Functionalization via nucleophilic substitution | Under inert atmosphere | 90 |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazoles is crucial for optimizing their biological activities. The presence of bromine and difluoromethyl groups has been correlated with enhanced binding interactions with target proteins, leading to improved therapeutic profiles.

Table 2: Structure-Activity Relationship Analysis

| Compound Structure | Biological Activity | IC50 (nM) |

|---|---|---|

| 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole | Anticancer | 3.8 |

| Substituted pyrazoles with halogens | p38 Kinase Inhibition | Varies |

| Pyrazole carboxanilides | Fungicidal | Effective |

Mechanism of Action

The mechanism by which 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. The bromine and difluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the ethoxymethyl group can influence the compound’s solubility and bioavailability. The exact pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of analogous pyrazole derivatives:

Key Observations :

- Bromine vs.

- Ethoxymethyl vs. Methyl : Ethoxymethyl substituents improve aqueous solubility, which is critical for bioavailability in drug design .

- Trifluoromethyl vs. Difluoromethyl : Trifluoromethyl groups confer greater electron-withdrawing effects, improving antifungal potency in compounds like N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

Structural and Crystallographic Insights

- Crystal Packing : Pyrazole derivatives like (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one exhibit planar conformations stabilized by π-π stacking, which could influence solid-state stability .

Biological Activity

4-Bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This compound features a pyrazole ring with a bromine atom, a difluoromethyl group, and an ethoxymethyl substituent, which collectively influence its pharmacological properties.

Chemical Structure and Properties

The molecular structure of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole can be represented as follows:

- Molecular Formula : C₇H₈BrF₂N₂O

- Molecular Weight : 239.05 g/mol

This compound's unique substituents contribute to its reactivity and potential interactions with biological targets.

The biological activity of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substituents, particularly the bromine and difluoromethyl groups, enhance the compound's binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research indicates that pyrazole derivatives, including 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole, exhibit a range of biological activities such as:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.

- Antitumor Effects : Exhibits cytotoxicity against certain cancer cell lines.

Research Findings and Case Studies

Recent studies have highlighted the biological significance of this compound. Below are notable findings:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another research project assessed the anti-inflammatory effects of this compound through its impact on cytokine production. In vitro assays revealed that treatment with 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.

Synthesis Methods

The synthesis of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves several steps:

- Formation of Pyrazole Ring : Reaction of hydrazine with a suitable carbonyl compound.

- Difluoromethylation : Introduction of the difluoromethyl group using difluoromethyl iodide.

- Ethoxymethylation : Reaction with ethoxymethyl chloride under basic conditions.

- Final Purification : Recrystallization or chromatography to obtain pure product.

Q & A

Q. Substituent introduction :

- Difluoromethylation : Use ClCFH or BrCFH reagents under basic conditions (e.g., KCO/DMF, 60°C) .

- Ethoxymethylation : Alkylation with ethyl bromomethyl ether in the presence of NaH .

Q. How is the compound characterized for structural confirmation?

- Techniques :

- X-ray crystallography : Resolve dihedral angles between substituents (e.g., bromophenyl vs. pyrazole ring angles, ~3–75°) .

- NMR : and NMR for substituent integration; NMR for difluoromethyl group identification (δ ≈ -80 to -100 ppm) .

- HRMS : Confirm molecular weight and isotopic patterns (e.g., Br and F isotopes) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during pyrazole functionalization?

- Approach :

- Steric/Electronic directing groups : Electron-withdrawing groups (e.g., Br at C4) direct electrophilic substitution to C5 .

- Catalytic systems : Copper(I)-catalyzed click chemistry for triazole hybrids improves selectivity .

Q. How do solvent and catalyst systems affect reaction yields?

- Case Study :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| THF/HO | CuSO/NaAsc | 50 | 87 | >95 | |

| DCM | PCC | RT | 72 | 90 |

- Key Insight : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution, while protic solvents reduce difluoromethylation efficiency .

Q. What are the challenges in analyzing biological activity data for this compound?

- Methodology :

- In vitro screening : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).

- SAR contradictions : Structural analogs (e.g., 3-(4-bromophenyl)-1-phenyl derivatives) show inconsistent anticancer activity, necessitating molecular docking studies to probe target binding .

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit divergent biological activities?

- Hypothesis : Subtle conformational changes (e.g., dihedral angles between aryl rings) alter interactions with biological targets. For example:

- Active analog : Dihedral angle <10° between pyrazole and bromophenyl groups enhances π-π stacking .

- Inactive analog : Angle >70° disrupts binding .

Methodological Recommendations

Q. How to troubleshoot low yields in difluoromethylation reactions?

- Solutions :

- Reagent purity : Ensure ClCFH/BrCFH is freshly distilled.

- Moisture control : Use anhydrous solvents and molecular sieves to prevent HF elimination.

- Alternative routes : Explore radical difluoromethylation with Zn(SOCFH) .

Safety and Handling

Q. What precautions are critical during synthesis?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.